N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 3-oxothiomorpholinyl heterocycle attached to an acetamide backbone and an N-(3-chloro-4-fluorophenyl) substituent. This compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with thiomorpholinone derivatives under catalytic conditions .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2S/c13-8-5-7(1-2-9(8)14)16-11(17)6-10-12(18)15-3-4-19-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLQWDSFIKVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced through a nucleophilic substitution reaction.
Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the acetamide moiety can yield primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It may find applications in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide and related acetamide derivatives:
Key Observations:
Structural Diversity: The thiomorpholinyl group in the target compound distinguishes it from analogs with methoxyphenyl () or diphenyl () substituents. Sulfur-containing groups (e.g., sulfanyl in ) and oxygen heterocycles (e.g., benzoxazinone in ) modulate electronic properties and solubility.
Synthetic Routes :
- The target compound is synthesized via nucleophilic substitution (), whereas analogs like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide are prepared through condensation reactions ().
- Catalytic methods (e.g., KI in ) are critical for regioselectivity in heterocyclic coupling.
Biological and Physicochemical Profiles: Lipophilicity: The thiomorpholinyl analog (logP ~1.8, inferred from ) is less lipophilic than diphenyl derivatives (logP >2.5 estimated), suggesting better aqueous solubility. Anticancer Potential: Thalidomide analogs () and triazole-containing compounds () highlight the role of heterocycles in therapeutic activity.
Crystallographic Insights :
- The dihedral angles between the acetamide group and aromatic rings (e.g., 10.8° in ) influence crystal packing and stability, which are critical for material science applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
